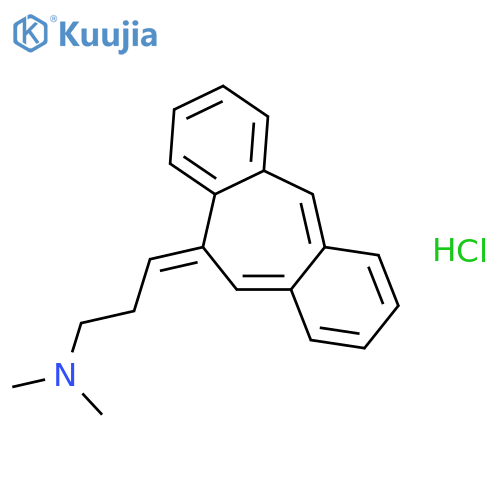Cas no 303-53-7 (Cyclobenzaprine)

Cyclobenzaprine structure
商品名:Cyclobenzaprine
CAS番号:303-53-7
MF:C20H21N
メガワット:275.39
CID:36763
Cyclobenzaprine 化学的及び物理的性質
名前と識別子
-
- Cyclobenzaprine
- 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine
- 3-(dibenzo[1,2-a:1',2'-e][7]annulen-11-ylidene)-N,N-dimethylpropan-1-amine
- CYCLOBENZOPRINE
- Ciclobenzaprina
- Cyclobenz
- Cyclobenzaprinum
- Flexeril
- Lisseril
- Proeptatriene
- Proheptatrien
- Proheptatriene
- Yurelax
-
- インチ: InChI=1S/C20H21N.ClH/c1-21(2)13-7-11-19-15-17-9-4-3-8-16(17)14-18-10-5-6-12-20(18)19;/h3-6,8-12,14-15H,7,13H2,1-2H3;1H/b19-11+;
- InChIKey: VJSLSIJWPIOMIP-YLFUTEQJSA-N
- ほほえんだ: Cl.CN(CC/C=C1\C=C2C=CC=CC2=CC2=CC=CC=C\12)C
計算された属性
- せいみつぶんしりょう: 275.16700
- どういたいしつりょう: 275.167
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 3.2A^2
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 0.9504 (rough estimate)
- ふってん: bp1 175-180°
- フラッシュポイント: 177.8 °C
- 屈折率: 1.7500 (estimate)
- PSA: 3.24000
- LogP: 4.55380
Cyclobenzaprine セキュリティ情報
Cyclobenzaprine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
Cyclobenzaprine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C988433-250mg |
Cyclobenzaprine |
303-53-7 | 250mg |
$ 55.00 | 2023-02-03 | ||
| TRC | C988433-2g |
Cyclobenzaprine |
303-53-7 | 2g |
$500.00 | 2023-05-18 | ||
| TRC | C988433-2.5g |
Cyclobenzaprine |
303-53-7 | 2.5g |
$ 195.00 | 2023-02-03 | ||
| TRC | C988433-500mg |
Cyclobenzaprine |
303-53-7 | 500mg |
$ 70.00 | 2023-02-03 | ||
| Enamine | EN300-708806-0.05g |
dimethyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ylidene}propyl)amine |
303-53-7 | 0.05g |
$101.0 | 2023-05-31 |
Cyclobenzaprine 関連文献
-
Roman Iakovenko,Jan Hlavá? Green Chem. 2021 23 440
-
Ahmed M. Abdel-Raoof,Ayman O. E. Osman,Ebrahim A. El-Desouky,Ashraf Abdel-Fattah,Rady F. Abdul-Kareem,Elsayed Elgazzar RSC Adv. 2020 10 24985
-
Jingyu Zhang,Liping Yao,Shang Li,Shiqi Li,Yongsong Wu,Zuguang Li,Hongdeng Qiu Green Chem. 2023 25 4180
-
4. Synthesis and X-ray analysis of [PMePh3][Os8H(CO)22] and [Os8H(CO)22I]Brian F. G. Johnson,Jack Lewis,William J. H. Nelson,Maria D. Vargas,Dario Braga,Kim Henrick,Mary McPartlin J. Chem. Soc. Dalton Trans. 1984 2151
-
Fernanda C. Cardoso,Matthieu Schmit,Michael J. Kuiper,Richard J. Lewis,Kellie L. Tuck,Peter J. Duggan RSC Med. Chem. 2022 13 183
303-53-7 (Cyclobenzaprine) 関連製品
- 5118-29-6(Melitracen)
- 2175-90-8(6,6-Diphenylfulvene)
- 2177-47-1(2-Methyl-1H-indene)
- 57262-94-9(Setiptiline)
- 245653-52-5(7-(4-tert-Butylphenyl)-2-methyl-1H-indene)
- 10338-69-9(4-Phenyl-1,2,3,6-tetrahydropyridine)
- 50-48-6(Amitriptyline)
- 129-03-3(Cyproheptadine)
- 1845-11-0(Nafoxidine)
- 66044-94-8(4-Cyano-4'-n-butyl-p-terphenyl)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:303-53-7)去氢替林

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ